molecular formula C16H13BrO5S B2908271 methyl (2Z)-3-{4-[(4-bromobenzenesulfonyl)oxy]phenyl}prop-2-enoate CAS No. 331461-47-3

methyl (2Z)-3-{4-[(4-bromobenzenesulfonyl)oxy]phenyl}prop-2-enoate

Cat. No.: B2908271
CAS No.: 331461-47-3
M. Wt: 397.24
InChI Key: YEAQXSOWIZUPJJ-WCIBSUBMSA-N
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Description

Methyl (2Z)-3-{4-[(4-bromobenzenesulfonyl)oxy]phenyl}prop-2-enoate is a synthetic organic compound known for its intriguing chemical properties and potential applications in various scientific fields. This compound, characterized by the presence of bromine, sulfonyl, and ester functional groups, is of particular interest in both chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-{4-[(4-bromobenzenesulfonyl)oxy]phenyl}prop-2-enoate typically involves several steps:

  • Starting Material: : The synthesis begins with the preparation of 4-bromobenzenesulfonyl chloride.

  • Reaction with Phenol Derivative: : This intermediate reacts with a phenol derivative to form the corresponding sulfonate ester.

  • Formation of Prop-2-enoate: : The esterification of the resultant compound with methyl acrylate under appropriate reaction conditions, such as the presence of a base and a catalyst, leads to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. Optimization of reaction parameters, such as temperature, pressure, and the use of continuous flow reactors, ensures efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

  • Substitution Reactions: : The bromine atom can be substituted with other nucleophiles.

  • Ester Hydrolysis: : The ester group can undergo hydrolysis to form the corresponding carboxylic acid.

  • Oxidation and Reduction: : Although less common, the compound can participate in oxidation-reduction reactions, depending on the experimental conditions.

Common Reagents and Conditions

  • Substitution Reactions: : Nucleophiles such as thiolates, amines, and organometallic reagents.

  • Ester Hydrolysis: : Acidic or basic conditions with water.

  • Oxidation and Reduction: : Oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride).

Major Products

  • Substitution: : New substituted compounds based on the incoming nucleophile.

  • Ester Hydrolysis: : Formation of carboxylic acid and alcohol.

  • Oxidation/Reduction: : Varied products based on specific oxidizing or reducing conditions.

Scientific Research Applications

Methyl (2Z)-3-{4-[(4-bromobenzenesulfonyl)oxy]phenyl}prop-2-enoate finds applications in:

  • Chemistry: : Used as an intermediate in organic synthesis and as a building block for more complex molecules.

  • Biology: : Investigated for its potential as a biochemical probe and for its interactions with biological molecules.

  • Medicine: : Studied for its potential therapeutic properties and as a precursor to pharmaceutical compounds.

  • Industry: : Employed in the manufacturing of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : Interacts with specific enzymes or receptors, altering their activity.

  • Pathways: : Modulates signaling pathways, impacting cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Comparison

Compared to other compounds with similar structures, methyl (2Z)-3-{4-[(4-bromobenzenesulfonyl)oxy]phenyl}prop-2-enoate is unique due to its specific functional groups, which confer distinct reactivity and biological activity.

List of Similar Compounds

  • 4-Bromobenzenesulfonate derivatives: : Share the sulfonate ester group but differ in the remaining molecular structure.

  • Methyl acrylate derivatives: : Contain the ester and double bond but vary in the attached substituents.

  • Phenylpropanoate derivatives: : Have similar core structures but with different functional groups attached.

Properties

IUPAC Name

methyl (Z)-3-[4-(4-bromophenyl)sulfonyloxyphenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO5S/c1-21-16(18)11-4-12-2-7-14(8-3-12)22-23(19,20)15-9-5-13(17)6-10-15/h2-11H,1H3/b11-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAQXSOWIZUPJJ-WCIBSUBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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